

A Comparative Analysis of SRI-31142 and Cocaine on the Dopamine Transporter

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B15616481

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of the novel compound **SRI-31142** and the well-characterized psychostimulant cocaine on the dopamine transporter (DAT). The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform research and drug development efforts in the fields of neuroscience and pharmacology.

Executive Summary

SRI-31142 and cocaine both interact with the dopamine transporter, a key regulator of dopaminergic neurotransmission. However, their mechanisms of action and resulting pharmacological profiles differ significantly. Cocaine acts as a competitive inhibitor of the DAT, blocking the reuptake of dopamine from the synaptic cleft and leading to a surge in extracellular dopamine levels, which is associated with its reinforcing and addictive properties.
[1]

In contrast, **SRI-31142** is a putative allosteric modulator of the DAT with a more complex and nuanced profile.[2] While it demonstrates binding to the transporter, its ability to inhibit dopamine uptake is context-dependent and appears to be significantly weaker than cocaine's in certain assays.[2] Notably, **SRI-31142** does not produce cocaine-like abuse-related effects in preclinical models and has even been shown to attenuate the effects of cocaine.[2]

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the key quantitative parameters of **SRI-31142** and cocaine at the dopamine transporter, based on available experimental data.

Parameter	SRI-31142	Cocaine	Species/Assay Condition
Binding Affinity (K_i)	3520 nM[2]	~100 - 800 nM	Human DAT, [3 H]WIN 35,428 competition
Binding Affinity (IC_{50})	2340 nM[2]	Not directly compared	Rat DAT, [3 H]WIN 35,428 competition
Dopamine Uptake Inhibition (IC_{50})	1.9 nM[2]	~100 - 1000 nM	Rat brain synaptosomes, [3 H]Dopamine uptake
Dopamine Uptake Inhibition	Not confirmed[2]	Potent Inhibition	DAT-mediated fluorescent signals in live cells

Experimental Methodologies

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand, such as [3 H]WIN 35,428.

1. Membrane Preparation:

- Tissue source: Striatal tissue from rat or human brain, or cells expressing the dopamine transporter.
- Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the DAT.

- Resuspension: The membrane pellet is resuspended in a fresh assay buffer.

2. Binding Assay:

- A fixed concentration of the radioligand (e.g., [^3H]WIN 35,428) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound (**SRI-31142** or cocaine) are added to compete with the radioligand for binding to the DAT.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

3. Separation and Detection:

- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

- The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The inhibitor constant (K_i) is calculated from the IC_{50} value using the Cheng-Prusoff equation.



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Workflow for a competitive radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake into synaptosomes, which are resealed nerve terminals that retain functional transporters.

1. Synaptosome Preparation:

- Tissue source: Striatal tissue from rat brain.
- Homogenization: The tissue is homogenized in a sucrose buffer.
- Centrifugation: A series of differential centrifugation steps are performed to isolate a crude synaptosomal fraction.

2. Uptake Assay:

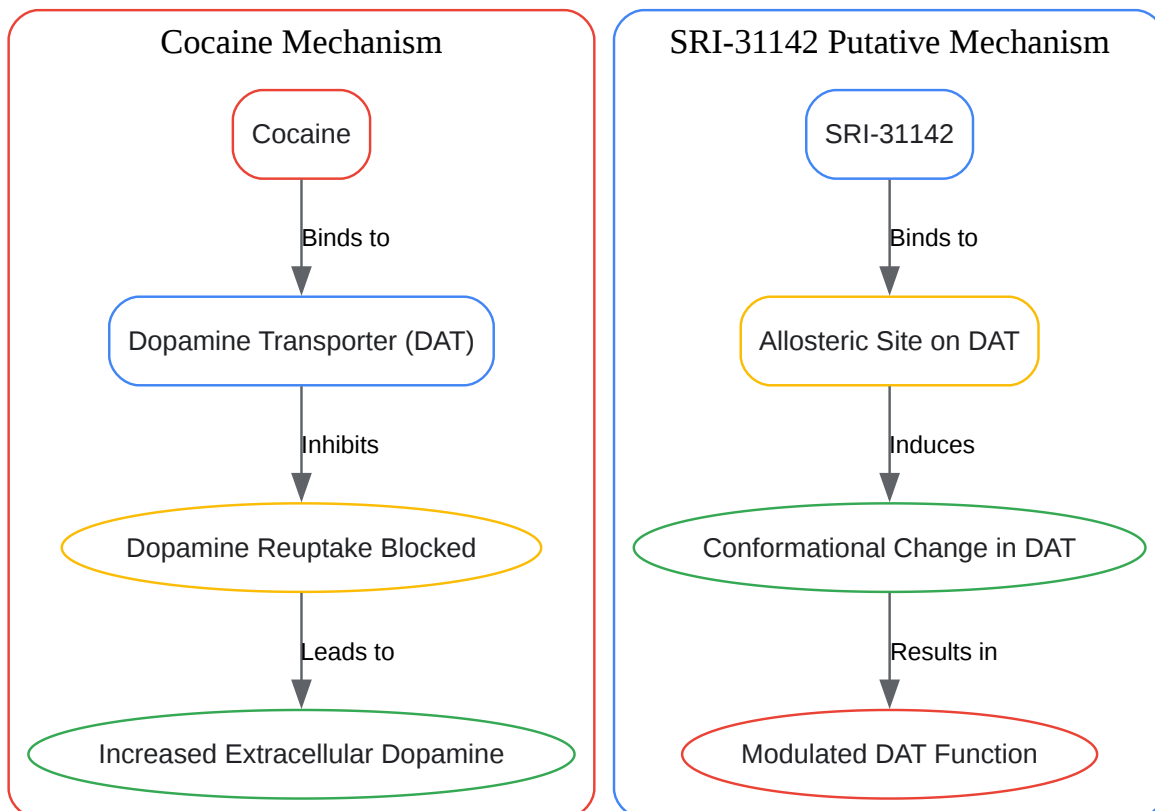
- Synaptosomes are pre-incubated with either buffer or various concentrations of the test compound (**SRI-31142** or cocaine).
- The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]Dopamine).
- Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

3. Termination and Measurement:

- The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- The radioactivity trapped inside the synaptosomes is measured by scintillation counting.
- Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor or at 4°C.

4. Data Analysis:

- The amount of specific dopamine uptake is calculated by subtracting non-specific uptake from total uptake.
- The IC₅₀ value for the inhibition of dopamine uptake is determined by non-linear regression analysis of the concentration-response curve.



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